1-Phenylimidazo[1,5-a]pyridine-3-thiol
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Overview
Description
1-Phenylimidazo[1,5-a]pyridine-3-thiol is a heterocyclic compound that features a fused imidazo-pyridine ring system with a phenyl group at the 1-position and a thiol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenylimidazo[1,5-a]pyridine-3-thiol typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and thiolation reactions. One common method is the one-pot synthesis, where the starting materials are combined in a single reaction vessel, often using a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-Phenylimidazo[1,5-a]pyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazo-pyridine ring can be reduced under specific conditions.
Substitution: The phenyl group and the thiol group can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
1-Phenylimidazo[1,5-a]pyridine-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
Mechanism of Action
The mechanism of action of 1-Phenylimidazo[1,5-a]pyridine-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the imidazo-pyridine ring system can interact with nucleic acids or other biomolecules, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
1-Phenylimidazo[1,5-a]pyridine: Lacks the thiol group, which affects its reactivity and applications.
2-Phenylimidazo[1,5-a]pyridine: Similar structure but with the phenyl group at a different position, leading to different chemical properties.
1-Phenylimidazo[1,2-a]pyridine: Different ring fusion pattern, resulting in distinct reactivity and applications.
Uniqueness
1-Phenylimidazo[1,5-a]pyridine-3-thiol is unique due to the presence of the thiol group, which imparts specific reactivity and potential for forming covalent bonds with biomolecules. This makes it particularly valuable in medicinal chemistry and materials science .
Biological Activity
Overview
1-Phenylimidazo[1,5-a]pyridine-3-thiol is a heterocyclic compound characterized by a fused imidazo-pyridine ring system with a phenyl group at the 1-position and a thiol group at the 3-position. This compound has garnered attention in various scientific fields for its potential biological activities, particularly in medicinal chemistry, due to its unique structural properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the imidazo-pyridine ring can interact with nucleic acids, influencing their activity and stability. This dual mechanism suggests potential applications in drug development aimed at targeting specific enzymes or receptors involved in disease processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.
- Anticancer Activity : Preliminary research suggests that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer types. Its mechanism may involve modulation of signaling pathways associated with cell growth and survival.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that play critical roles in metabolic processes and disease progression.
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Synthetic Routes
The synthesis of this compound typically involves the condensation of 2-aminopyridine with suitable aldehydes or ketones, followed by cyclization and thiolation reactions. One common method is a one-pot synthesis that simplifies the process while optimizing yield and purity.
Comparative Analysis
When compared to similar compounds, such as 2-Phenylimidazo[1,5-a]pyridine or other derivatives lacking the thiol group, this compound shows enhanced reactivity due to the presence of the thiol group. This unique feature allows it to form covalent bonds with biomolecules, making it particularly valuable for medicinal chemistry applications .
Table 2: Comparison with Similar Compounds
Compound | Key Features | Biological Activity |
---|---|---|
1-Phenylimidazo[1,5-a]pyridine | Lacks thiol group; lower reactivity | Limited biological activity |
2-Phenylimidazo[1,5-a]pyridine | Different position of phenyl group; altered properties | Varies based on substituents |
1-(4-methoxyphenyl)imidazo[1,5-a]pyridine | Contains methoxy group; affects binding affinities | Enhanced enzyme inhibition |
Properties
Molecular Formula |
C13H10N2S |
---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
1-phenyl-2H-imidazo[1,5-a]pyridine-3-thione |
InChI |
InChI=1S/C13H10N2S/c16-13-14-12(10-6-2-1-3-7-10)11-8-4-5-9-15(11)13/h1-9H,(H,14,16) |
InChI Key |
TVUYBNHKGIWFKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CN3C(=S)N2 |
Origin of Product |
United States |
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